PKC Isoform Selectivity Profile of Bisindoylmaleimide X vs. GF109203X (Bisindolylmaleimide I)
Bisindoylmaleimide X demonstrates a distinct PKC isoform inhibition profile compared to GF109203X. While both compounds potently inhibit classical PKC isoforms (α, β), BIM-X exhibits a more balanced potency across βI and βII isoforms (8 nM and 14 nM, respectively) and retains moderate activity against PKCε (39 nM). In contrast, GF109203X shows weaker inhibition of PKCδ (210 nM) and minimal inhibition of PKCζ (5.8 µM) . This quantitative difference in isoform specificity dictates the suitability of each inhibitor for studies involving particular PKC isozymes.
| Evidence Dimension | Inhibition of PKC isoforms |
|---|---|
| Target Compound Data | IC50: PKCα = 8 nM, PKCβI = 8 nM, PKCβII = 14 nM, PKCγ = 13 nM, PKCε = 39 nM |
| Comparator Or Baseline | GF109203X (Bisindolylmaleimide I): IC50: PKCα = 8.4 nM, PKCβI = 18 nM, PKCδ = 210 nM, PKCε = 132 nM, PKCζ = 5,800 nM |
| Quantified Difference | BIM-X shows ~2.7-fold weaker inhibition of PKCδ, ~3.4-fold stronger inhibition of PKCε, and ~149-fold stronger inhibition of PKCζ compared to GF109203X. |
| Conditions | In vitro kinase inhibition assays using purified recombinant human PKC isoforms |
Why This Matters
Researchers investigating PKCδ, PKCε, or PKCζ-dependent pathways should select BIM-X over GF109203X when potent inhibition of these isoforms is required.
